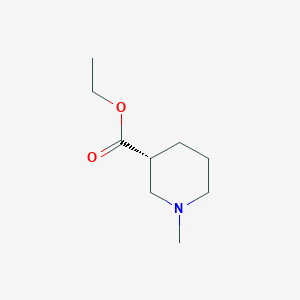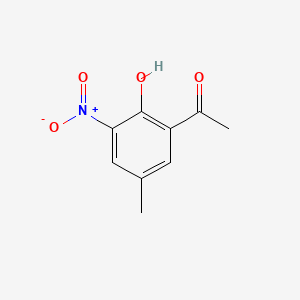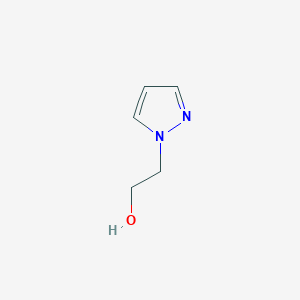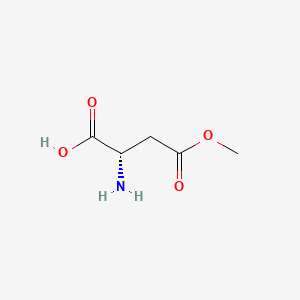
H-Asp(OMe)-OH
説明
4-Methyl hydrogen L-aspartate, also known as 4-Methyl hydrogen L-aspartate, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl hydrogen L-aspartate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl hydrogen L-aspartate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成中間体
H-Asp(OMe)-OH: は、有機合成における重要な中間体として機能します。 反応性エステル基を有しており、エステル化反応に関与するため、さまざまな複雑な分子の合成に使用されます 。この化合物は求核剤または求電子剤として作用することができ、炭素-炭素結合または炭素-ヘテロ原子結合を構築するために汎用性があります。
医薬品研究
医薬品研究では、This compound は、ペプチドおよび生物活性化合物のアナログを合成するために使用されます。 その構造は、生物系における天然アミノ酸の作用を模倣または阻害する誘導体を生成するために有利です 。
農薬開発
この化合物は、農薬の開発にも応用されています。 その反応性により、アスパラギン酸骨格を含む除草剤や殺虫剤を合成することができ、害虫や雑草のライフサイクルを阻害するために不可欠です 。
アスパルテームの前駆体
This compound: は、広く使用されている人工甘味料であるアスパルテームの酵素的生産における前駆体です。 この化合物は、特定の酵素反応を受けてアスパルテームを形成し、食品化学および工業用途における役割を示しています 。
キラルプール合成
キラル化合物として、This compound は、キラルプール合成においてエナンチオマー的に純粋な分子を生成するために使用されます。 これは、活性成分のキラリティがその有効性と安全性に影響を与える可能性のある薬物の合成において特に重要です 。
材料科学
材料科学では、This compound は、ポリマーや樹脂の合成に貢献しています。 ポリマー鎖へのその包含は、材料の物理的特性、例えば溶解性や熱安定性を変化させる特定の官能基を導入することができます 。
生化学的モデル研究
研究者は、This compound をモデル研究で使用して、より大きなペプチドやタンパク質におけるアスパラギン酸の挙動を理解しています。 それは、タンパク質のフォールディング、安定性、および相互作用を研究するための簡略化されたモデルとして機能します 。
触媒設計
最後に、This compound は、触媒の設計に関与しています。 その構造は、特定の化学反応に特異的な触媒部位を生成するように改変することができ、より効率的かつ選択的な触媒の開発を支援します 。
作用機序
Target of Action
H-Asp(OMe)-OH, also known as (2S)-2-amino-4-methoxy-4-oxobutanoic acid or 4-Methyl hydrogen L-aspartate, is an aspartic acid derivative . Aspartic acid derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise . They also play a role in mental performance during stress-related tasks and prevent exercise-induced muscle damage .
Mode of Action
It is known that amino acids and their derivatives, like this compound, can have significant effects on the body’s metabolic processes . For example, they can influence the secretion of anabolic hormones, which are involved in the growth and repair of body tissues . They can also provide fuel for physical exercise and help to maintain mental performance during stressful tasks .
Biochemical Pathways
This compound, being an aspartic acid derivative, may be involved in various biochemical pathways. Aspartic acid is a key player in the citric acid cycle (also known as the Krebs cycle), which is a central metabolic pathway that provides energy for cellular processes . It’s also involved in the urea cycle, which helps to detoxify ammonia in the body .
Pharmacokinetics
As an amino acid derivative, it’s likely that it would be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action would likely be an increase in the body’s anabolic processes, leading to enhanced tissue growth and repair . It may also provide additional fuel for physical exercise and help to maintain mental performance during stressful tasks .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as diet, physical activity level, and overall health status can affect how the body absorbs and utilizes this compound .
生化学分析
Biochemical Properties
4-Methyl hydrogen L-aspartate plays a significant role in biochemical reactions, particularly in the synthesis of modified peptides. It interacts with enzymes such as aspartate aminotransferase, which catalyzes the conversion of aspartate to oxaloacetate . This interaction is crucial for the compound’s role in the malate-aspartate shuttle, a key metabolic pathway. Additionally, 4-Methyl hydrogen L-aspartate is compatible with enzymic tRNA acylation, facilitating the ribosomal synthesis of modified peptides .
Cellular Effects
4-Methyl hydrogen L-aspartate influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect the malate-aspartate shuttle, which is essential for maintaining the redox balance in cells . This compound also impacts cellular metabolism by participating in the synthesis of proteins and nucleotides, thereby influencing cell function and proliferation .
Molecular Mechanism
At the molecular level, 4-Methyl hydrogen L-aspartate exerts its effects through binding interactions with biomolecules. It acts as a substrate for aspartate aminotransferase, facilitating the transfer of amino groups and the production of oxaloacetate . This enzyme-substrate interaction is critical for the compound’s role in metabolic pathways such as gluconeogenesis and the urea cycle . Additionally, 4-Methyl hydrogen L-aspartate may influence gene expression by modulating the activity of transcription factors involved in amino acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl hydrogen L-aspartate have been observed to change over time. The compound is relatively stable under standard conditions but may degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that 4-Methyl hydrogen L-aspartate can influence cellular function by altering metabolic flux and enzyme activity
Dosage Effects in Animal Models
The effects of 4-Methyl hydrogen L-aspartate vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and protein synthesis . At high doses, it may exhibit toxic effects, such as disrupting the urea cycle and causing an accumulation of ammonia in the bloodstream . These dosage-dependent effects are important for determining the safe and effective use of 4-Methyl hydrogen L-aspartate in research and therapeutic applications.
Metabolic Pathways
4-Methyl hydrogen L-aspartate is involved in several metabolic pathways, including the malate-aspartate shuttle, gluconeogenesis, and the urea cycle . It interacts with enzymes such as aspartate aminotransferase and glutamate dehydrogenase, which are essential for amino acid metabolism . The compound’s role in these pathways influences metabolic flux and the levels of key metabolites, such as oxaloacetate and glutamate .
Transport and Distribution
Within cells, 4-Methyl hydrogen L-aspartate is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its interactions with transport proteins and its role in metabolic pathways .
Subcellular Localization
4-Methyl hydrogen L-aspartate is localized in specific subcellular compartments, such as the mitochondria and cytosol . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular localization is crucial for its role in metabolic processes and its interactions with other biomolecules .
特性
IUPAC Name |
(2S)-2-amino-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRYFUVVWOMLLP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25513-53-5 | |
| Record name | L-Aspartic acid, 4-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501309375 | |
| Record name | Aspartic acid β-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-62-0 | |
| Record name | Aspartic acid β-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartic acid 4-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartic acid β-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl hydrogen L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


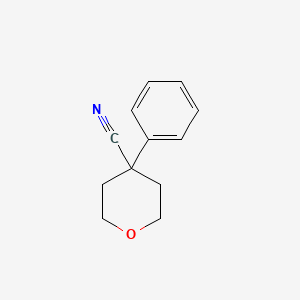







![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)
